molecular formula C8H2F13I B146380 1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene CAS No. 126681-21-8

1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene

Cat. No.: B146380
CAS No.: 126681-21-8
M. Wt: 471.98 g/mol
InChI Key: WSFZYWPCOFAVSE-OWOJBTEDSA-N
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Description

1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an iodine atom attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a hexene derivative with fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Addition Reactions: The double bond in the hexene backbone can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia in polar solvents.

    Addition Reactions: Electrophiles like bromine or nucleophiles like water in the presence of catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of hydroxyl or amino derivatives.

    Addition Reactions: Formation of dihalo or dihydro derivatives.

    Oxidation and Reduction: Formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialized materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene involves its interaction with molecular targets through its fluorine and iodine atoms. The fluorine atoms can form strong interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-hexene: Lacks the iodine atom, resulting in different reactivity and applications.

    4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-bromo-1-hexene: Contains a bromine atom instead of iodine, leading to variations in chemical behavior.

    4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-chloro-1-hexene:

Uniqueness

The presence of the iodine atom in 1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics make it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-4,4,5,5,6,6,6-heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F13I/c9-4(10,5(11,12)8(19,20)21)3(1-2-22,6(13,14)15)7(16,17)18/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZYWPCOFAVSE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/I)\C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344962
Record name (1E)-4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)-1-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126681-21-8
Record name (1E)-4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)-1-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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